(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one is a complex organic compound with a unique structure that includes a benzofuran ring, a dimethylamino group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Dimethylamino Group: This step often involves the use of dimethylamine in the presence of a suitable catalyst.
Addition of the Methoxyphenyl Group: This can be done through a Friedel-Crafts alkylation reaction using a methoxybenzene derivative.
Final Modifications: The final steps may include hydroxylation and methylation reactions to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the methoxyphenyl group can be reduced to form a saturated compound.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride, NaH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may result in a fully saturated compound.
Scientific Research Applications
(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and functional groups.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one exerts its effects involves interactions with various molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, altering signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(dimethylamino)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
- 2-hydroxy-N′-[(2-hydroxy-3-methoxyphenyl)methylidene]-benzohydrazone
Uniqueness
(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one is unique due to its combination of functional groups and the presence of a benzofuran ring. This structure imparts specific chemical and physical properties that differentiate it from similar compounds, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-12-8-16(22)15(11-21(2)3)20-18(12)19(23)17(25-20)10-13-6-5-7-14(9-13)24-4/h5-10,22H,11H2,1-4H3/b17-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGSGLGAGBSKLL-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC(=CC=C3)OC)O2)CN(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC(=CC=C3)OC)/O2)CN(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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